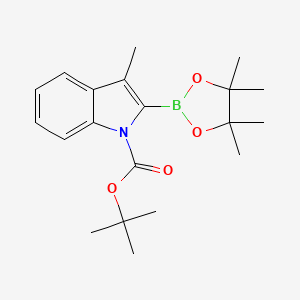
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile
Descripción general
Descripción
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic compounds containing a thiophene ring This compound is characterized by the presence of an aminoanilino group and a carbonitrile group attached to the thiophene ring
Aplicaciones Científicas De Investigación
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, which may provide some insight into the potential targets of this compound .
Mode of Action
Based on the structure and properties of similar compounds, it is plausible that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic regulation .
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including changes in gene expression, alterations in protein function, and modulation of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile typically involves the reaction of 2-aminoaniline with 5-methylthiophene-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as methanol, where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, recycling of reactants, and continuous monitoring of reaction parameters to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The aminoanilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoanilino)pyridine: This compound has a similar aminoanilino group but differs in the heterocyclic ring structure.
3-(2-Aminoanilino)-1-(4-methoxyphenyl)-2-propen-1-one: This compound contains a similar aminoanilino group but has a different carbon skeleton and functional groups.
Uniqueness
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile is unique due to its specific combination of a thiophene ring with an aminoanilino and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEACRIWQRAVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737278 | |
| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873895-41-1 | |
| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile in pharmaceutical chemistry?
A: this compound serves as a crucial starting material in the synthesis of Olanzapine [, ]. This compound reacts with N-methylpiperazine under specific conditions to form the final Olanzapine molecule. The research focuses on optimizing this reaction to obtain a pure and stable form of Olanzapine, highlighting the importance of this specific synthetic route.
Q2: What challenges are associated with the synthesis of Olanzapine, and how do the research papers address them?
A: Synthesizing Olanzapine can lead to the formation of impurities and different polymorphic forms, impacting the drug's stability and effectiveness. The research papers describe an improved process for producing a pure and thermally stable crystalline form of Olanzapine, referred to as Form I [, ]. This method involves reacting this compound with N-methylpiperazine in the presence of an acid salt of N-methylpiperazine. The papers also explore obtaining specific polymorphic forms, including Form I, by crystallizing crude Olanzapine in specific solvent mixtures. This focus on controlling the reaction conditions and crystallization process highlights the importance of producing a high-purity final product with desired physical and chemical properties for pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)












